(r)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is an organic compound that features a benzene ring substituted with methoxy, nitro, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and alkoxides (RO-).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe to investigate biochemical pathways.
Medicine
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxy-2-nitrophenyl)ethan-1-one
- 1-(3-Nitrophenyl)ethan-1-ol
- 3’-Methoxy-2’-nitroacetophenone
Uniqueness
®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is unique due to the presence of both amino and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-8-4-2-3-6(7(10)5-12)9(8)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
InChI Key |
PKJJHYMAVRAYRE-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])[C@H](CO)N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.